7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid
Description
The compound 7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid (hereafter referred to as Compound 19) is a synthetic small molecule characterized by a central pyrrolidine ring substituted with a 4-methylthiazol-5-ylphenyl group and a hydroxybutan-2-yl moiety. A heptanoic acid chain is linked via an amide bond, contributing to its amphiphilic properties .
Synthesis and Characterization:
Compound 19 was synthesized with a 79% yield as a white solid. Its structure was confirmed using $ ^1\text{H} $ NMR and high-resolution mass spectrometry (HRMS) . The stereochemical configuration at the pyrrolidine and butan-2-yl positions is defined as (2S,4R) and (S), respectively, which may influence its biological interactions.
Properties
Molecular Formula |
C29H42N4O5S |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid |
InChI |
InChI=1S/C29H42N4O5S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(34)17-33(23)28(38)26(29(2,3)4)30-14-8-6-5-7-9-24(35)36/h10-13,18,22-23,26,30,34H,5-9,14-17H2,1-4H3,(H,31,37)(H,35,36) |
InChI Key |
SCVBFBWIXTXYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NCCCCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid involves multiple stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical research.
Medicine
Its structure suggests it could be used in the development of new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In industry, the compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, while the heptanoic acid chain can influence its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from the Same Series
describes three analogs of Compound 19, differing primarily in the length of the carboxylic acid chain (Table 1).
Key Observations:
Chain Length and Physicochemical Properties: Compound 18 (4-oxobutanoic acid) has the shortest chain, likely enhancing aqueous solubility but limiting membrane permeability. Compound 20 (11-oxoundecanoic acid) may exhibit reduced solubility but improved tissue penetration due to increased hydrophobicity .
Impact of Core Modifications :
Broader Structural Comparisons
Thiazole-Containing Compounds
and describe compounds with thiazole rings, such as 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile ().
Pyrrolidine Derivatives
reports 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid, which lacks the thiazole substituent but retains the pyrrolidine ring. The absence of the 4-methylthiazol-5-ylphenyl group in such derivatives may reduce specificity for targets requiring aromatic stacking interactions .
Mechanistic and Functional Implications
Electronic and Steric Effects
- The (2S,4R) configuration of the pyrrolidine ring in Compound 19 introduces stereochemical constraints that may enhance binding to chiral targets, such as enzymes or receptors .
- The 4-methylthiazol-5-yl group contributes to π-π stacking and hydrophobic interactions, a feature conserved in analogs like Compound 18–20 but absent in Compound 26 .
Predictive Modeling and Clustering
emphasizes that structurally similar compounds (e.g., same pharmacophore) often exhibit comparable biological activities. Clustering algorithms like Butina’s method could group Compound 19 with analogs 18 and 20, while excluding Compound 26 due to scaffold divergence .
Biological Activity
7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid is a complex organic compound notable for its unique structural features, including a thiazole ring, a pyrrolidine ring, and a heptanoic acid chain. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 558.7 g/mol. Its IUPAC name reflects its complex structure, which combines various functional groups that may contribute to its biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C29H42N4O5S |
| Molecular Weight | 558.7 g/mol |
| IUPAC Name | 7-[[1-[4-hydroxy-2-[...] |
Anticancer Activity
Research indicates that compounds similar to 7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiazole ring in this compound may enhance its ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This activity may be attributed to the hydroxyl group present in the structure, which is known to influence the signaling pathways involved in inflammation.
The precise mechanism of action for 7-[[1-[4-hydroxy-2-[...] remains under investigation. However, it is hypothesized that the compound may exert its effects through several pathways:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Receptor Modulation : The structural features suggest potential interactions with various receptors that mediate cellular responses.
- Reactive Oxygen Species (ROS) Regulation : Some studies indicate that thiazole-containing compounds can modulate ROS levels, contributing to their anticancer and anti-inflammatory effects.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs to 7-[[1-[4-hydroxy-2-[...] exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of pyrrolidine derivatives. The findings demonstrated that these compounds could significantly reduce TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
